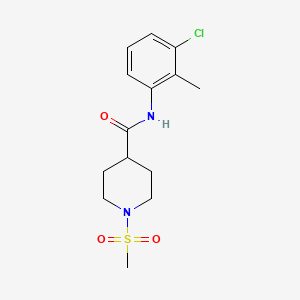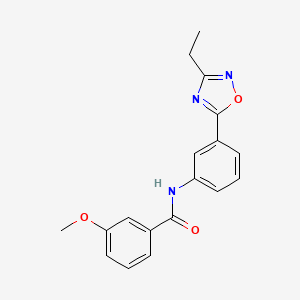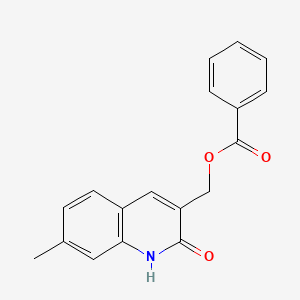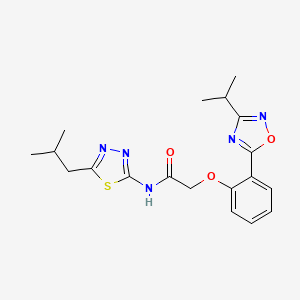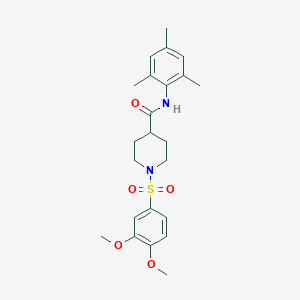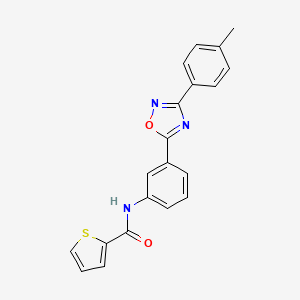
N-(2-nitrophenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-nitrophenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as nitro-PAO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. Nitro-PAO is a fluorescent probe that can be used to detect and quantify the presence of nitric oxide (NO) in biological systems.
Mecanismo De Acción
Nitro-PAO works by reacting with NO to form a fluorescent product. The reaction between N-(2-nitrophenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide and NO is highly specific, which allows for accurate detection and quantification of NO levels. The fluorescent product formed can be detected using various methods, including fluorescence spectroscopy and microscopy.
Biochemical and Physiological Effects:
Nitro-PAO has been used to study the role of NO in various physiological processes. For example, it has been used to investigate the effect of NO on vascular function and blood pressure regulation. Nitro-PAO has also been used to study the role of NO in neurotransmission and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(2-nitrophenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments include its high sensitivity and specificity for NO detection. It is also a non-invasive method, which allows for real-time monitoring of NO levels in live cells and tissues. However, this compound has some limitations, including its potential toxicity and the need for specialized equipment for detection.
Direcciones Futuras
There are several future directions for N-(2-nitrophenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide research. One area of research is the development of new fluorescent probes that can detect other reactive nitrogen species (RNS) in addition to NO. Another area of research is the application of this compound in disease diagnosis and treatment. Nitro-PAO has the potential to be used as a diagnostic tool for NO-related diseases, such as cardiovascular disease and cancer. Additionally, this compound can be used to develop new therapies that target NO signaling pathways.
Métodos De Síntesis
The synthesis of N-(2-nitrophenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-amine with N-(2-nitrophenyl)butyramide. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The resulting product is purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
Nitro-PAO has been widely used in scientific research to detect and quantify NO in biological systems. NO is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. The ability to measure NO levels accurately is essential in understanding the role of NO in these processes. Nitro-PAO is a highly sensitive and selective probe that can detect NO in real-time, making it a valuable tool in NO research.
Propiedades
IUPAC Name |
N-(2-nitrophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O7/c1-29-16-11-13(12-17(30-2)20(16)31-3)21-23-19(32-24-21)10-6-9-18(26)22-14-7-4-5-8-15(14)25(27)28/h4-5,7-8,11-12H,6,9-10H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJWNGFSWLRQMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


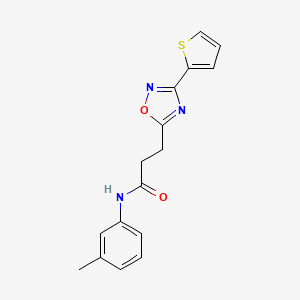
![N-(2,4-dimethylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7702312.png)

![5-((1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid](/img/structure/B7702323.png)
![(Z)-N'-(4-isopropylbenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7702328.png)

